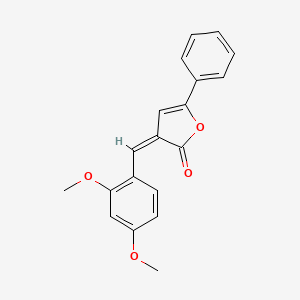

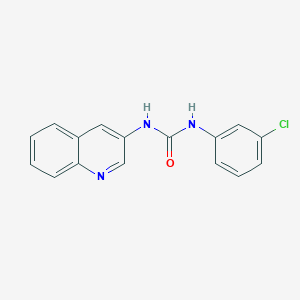

4-acetyl-N-(3-pyridinylmethyl)benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-acetyl-N-(3-pyridinylmethyl)benzenesulfonamide often involves reactions under specific conditions. For example, Mohamed-Ezzat et al. (2023) synthesized a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, and structurally characterized it, highlighting π–π interactions and hydrogen-bonding interactions in its crystal structure (Mohamed-Ezzat et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds in this category often features significant interactions like π–π interactions and hydrogen bonds. These interactions are key in forming the molecular chains and the overall three-dimensional network of the crystal structure, as observed in related compounds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its functional groups. For instance, the presence of the sulfonamide group can lead to specific reactions, such as those involving benzene sulfonyl chloride and aminopyridine, resulting in high yields of related sulfonamide compounds as reported by Ijuomah et al. (2022) (Ijuomah et al., 2022).

Physical Properties Analysis

The physical properties of 4-acetyl-N-(3-pyridinylmethyl)benzenesulfonamide can be deduced from related compounds. For instance, crystallographic studies provide insights into the molecular arrangement and intermolecular interactions, which are crucial in determining the compound's physical state and stability. The compound synthesized by Balu and Gopalan (2013) is an example, demonstrating significant π–π interactions and hydrogen bonding in its crystal structure (Balu & Gopalan, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways associated with this bacterium.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

4-acetyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-11(17)13-4-6-14(7-5-13)20(18,19)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSCMSYWIGWNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649617 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632382.png)

![ethyl 3-amino-5-methyl-4-{[(2-phenylethyl)amino]carbonyl}-2-thiophenecarboxylate](/img/structure/B5632383.png)

![(3R*,5S*)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-N'-(4-methylphenyl)piperidine-3,5-dicarboxamide](/img/structure/B5632395.png)

![1-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5632401.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methylacetamide](/img/structure/B5632417.png)

![N,N-dimethyl-2-[4-(3-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B5632421.png)

![(3R*,4R*)-1-[(2-fluorophenyl)sulfonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5632446.png)

![N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5632447.png)